![molecular formula C13H10N4O3S B2447040 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019096-93-5](/img/structure/B2447040.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
The compound contains a [1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl moiety, which is a type of benzothiazole derivative . Benzothiazoles are an important class of organic compounds that have been extensively studied due to their diverse biological activities .
Molecular Structure Analysis
The compound’s structure would be determined by its constituent parts, including a benzothiazole ring and a pyrazole ring. The exact structure would depend on the positions and orientations of these rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzothiazole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, benzothiazole derivatives are typically slightly soluble in water and soluble in alcohol and ether .Scientific Research Applications
- Researchers have investigated the anticonvulsant properties of this compound. A study demonstrated that derivatives of [1,3]dioxolo-chromeno[2,3-b]pyridines (which include our compound) exhibit promising anticonvulsant activity.
- Some derivatives of this compound have been evaluated for their antitumor activity. Notably, certain tested compounds displayed potent growth inhibition properties against human cancer cell lines, with IC50 values generally below 5 μM .
- The presence of the thiazolidinone ring in related compounds has been associated with greater anti-inflammatory and analgesic activity. These effects were observed at a dose of 50 mg/kg po, surpassing the reference compound .
- In addition to its biological activities, derivatives based on the [1,3]-dioxolo[4,5-f]benzodioxole core have been explored as novel fluorescent dyes. Starting from commercially available reactants (such as sesamol and 1,2,4,5-tetrachlorobenzene), the core unit can be synthesized in a straightforward manner .
Anticonvulsant Activity
Antitumor Potential
Anti-Inflammatory and Analgesic Effects
Antimicrobial Activity
Fluorescent Dyes
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions would likely involve further exploration of the compound’s biological activities and potential applications. This could include more detailed studies of its mechanism of action, as well as the development of synthesis methods for producing the compound in a more efficient or environmentally friendly manner .
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c1-17-8(2-3-14-17)12(18)16-13-15-7-4-9-10(20-6-19-9)5-11(7)21-13/h2-5H,6H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCDWQQUTNJLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxamide |
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